



Application Notes and Protocols: Investigating Cancer Cell Metabolism with U-104

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Compound of Interest		
Compound Name:	Carbonic anhydrase inhibitor 15	
Cat. No.:	B12383129	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), with Ki values of 45.1 nM and 4.5 nM, respectively.[1][2] These tumorassociated enzymes are significantly upregulated in various cancers, often in response to the hypoxic tumor microenvironment.[3][4] CA IX and CA XII play a crucial role in maintaining intracellular pH (pHi) homeostasis by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process facilitates the extrusion of acid from cancer cells, contributing to an acidic tumor microenvironment while keeping the cancer cell's cytoplasm at a more alkaline pH, which is favorable for proliferation and survival.[3][4]

By inhibiting CA IX and XII, U-104 disrupts this pH regulation, leading to intracellular acidification, which in turn can inhibit cancer cell growth, induce apoptosis, and reduce cell migration.[3][5] These effects make U-104 a valuable tool for investigating the metabolic vulnerabilities of cancer cells that rely on pH regulation for their survival and aggressive phenotype. This document provides detailed application notes and protocols for utilizing U-104 to study cancer cell metabolism.

Key Applications

 Investigating the role of pH regulation in cancer cell metabolism: U-104 allows for the specific inhibition of CA IX and XII, enabling researchers to dissect the downstream effects of



intracellular acidification on metabolic pathways.

- Evaluating the therapeutic potential of targeting pH homeostasis: By studying the metabolic consequences of U-104 treatment, researchers can identify cancer types that are particularly susceptible to this therapeutic strategy.
- Screening for synergistic effects with other anti-cancer agents: U-104 can be used in combination with other drugs to explore potential synergistic effects on cancer cell metabolism and viability.[6]

Data Presentation

Table 1: Inhibitory Activity of U-104 on Carbonic

Anhvdrase Isoforms

Carbonic Anhydrase Isoform	Ki (nM)
CAIX	45.1[1][2]
CA XII	4.5[1][2]

Table 2: Representative Effects of U-104 on Cancer Cell

Phenotypes

Cell Line	Concentration	Effect	Reference
4T1 (Breast Cancer)	50 μΜ	Blocks mesenchymal phenotype in hypoxia	[1][2]
MDA-MB-231 (Breast Cancer)	<50 μΜ	Reduces cell migration in a dose- dependent manner	[1][2]
Prostate Cancer Cells	Not specified	Reduction in tumor cell growth and increase in apoptosis	[3]
Hepatoblastoma Cells	100 μΜ	Decreased cell viability and motility	[5]



Experimental Protocols

Protocol 1: Measuring Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following treatment with U-104.

Materials:

- Cancer cell line of interest
- U-104 (SLC-0111)
- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
- DMSO (anhydrous)
- HEPES-buffered saline (HBS) or other suitable buffer
- 96-well black, clear-bottom plates
- Fluorescence plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
- U-104 Treatment: The following day, treat the cells with the desired concentrations of U-104 (e.g., 10-100 μ M) or vehicle control (DMSO). Incubate for the desired duration (e.g., 6, 12, or 24 hours).
- BCECF-AM Loading:
 - Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.



- Dilute the BCECF-AM stock solution to a final working concentration of 2-5 μM in HBS.
- Remove the culture medium from the cells and wash once with HBS.
- Add 100 μL of the BCECF-AM loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Washing: Remove the BCECF-AM loading solution and wash the cells twice with HBS to remove extracellular dye.
- Fluorescence Measurement:
 - Add 100 μL of HBS to each well.
 - Measure the fluorescence intensity at two excitation wavelengths (490 nm and 440 nm)
 and one emission wavelength (535 nm) using a fluorescence plate reader.
- Calibration Curve: To convert the fluorescence ratio (490/440 nm) to pHi, a calibration curve
 must be generated. This is typically done by treating cells loaded with BCECF-AM with
 buffers of known pH containing a proton ionophore like nigericin.
- Data Analysis: Calculate the ratio of the fluorescence intensity at 490 nm to 440 nm. Use the calibration curve to determine the intracellular pH for each condition.

Protocol 2: Assessing Metabolic Phenotype using the Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cancer cells treated with U-104.

Materials:

- Cancer cell line of interest
- U-104 (SLC-0111)



- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
- Agilent Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell line. Allow cells to attach overnight.
- U-104 Treatment: The following day, treat the cells with the desired concentrations of U-104 or vehicle control. The treatment duration should be optimized based on the experimental question (e.g., acute exposure during the assay or pre-incubation for several hours).
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Assay Preparation:
 - On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
 - Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
 - Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
- Seahorse XF Analysis:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.



- Place the cell plate into the analyzer and initiate the Mito Stress Test protocol. The
 instrument will measure baseline OCR and ECAR, followed by sequential injections of the
 mitochondrial inhibitors and measurement of the resulting changes in OCR and ECAR.
- Data Analysis:
 - Normalize the OCR and ECAR data to cell number or protein concentration.
 - Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (basal glycolysis, glycolytic capacity).
 - Compare the metabolic profiles of U-104-treated cells to control cells.

Protocol 3: Analysis of Glucose Consumption and Lactate Production

This protocol describes how to measure the effect of U-104 on glucose uptake and lactate secretion, key indicators of glycolytic activity.

Materials:

- Cancer cell line of interest
- U-104 (SLC-0111)
- · Cell culture medium
- Glucose Assay Kit (e.g., colorimetric or fluorometric)
- Lactate Assay Kit (e.g., colorimetric or fluorometric)
- 96-well plates
- Plate reader

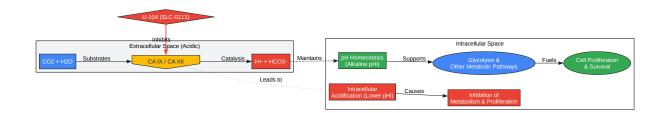
Procedure:



- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with U-104 as described in Protocol 1.
- Sample Collection: At the end of the treatment period, collect a small aliquot of the cell culture medium from each well.
- Cell Lysis and Protein Quantification: Lyse the cells in the wells and determine the total protein concentration for normalization.
- Glucose Measurement:
 - Use a commercially available glucose assay kit to measure the glucose concentration in the collected media samples.
 - Also, measure the glucose concentration in fresh, cell-free medium to determine the initial glucose level.
- Lactate Measurement:
 - Use a commercially available lactate assay kit to measure the lactate concentration in the collected media samples.
- Data Analysis:
 - Calculate the amount of glucose consumed by subtracting the final glucose concentration in the media from the initial concentration.
 - Normalize the glucose consumption and lactate production values to the protein concentration and the incubation time.
 - Compare the metabolic rates between U-104-treated and control cells.

Visualization of Pathways and Workflows

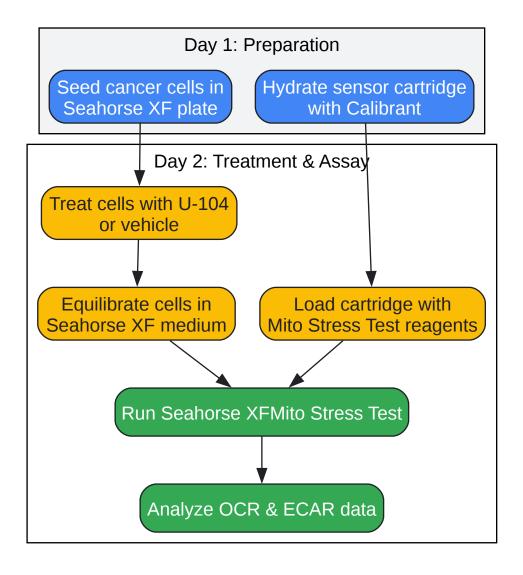




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Caption: Mechanism of U-104 action on cancer cell pH regulation.

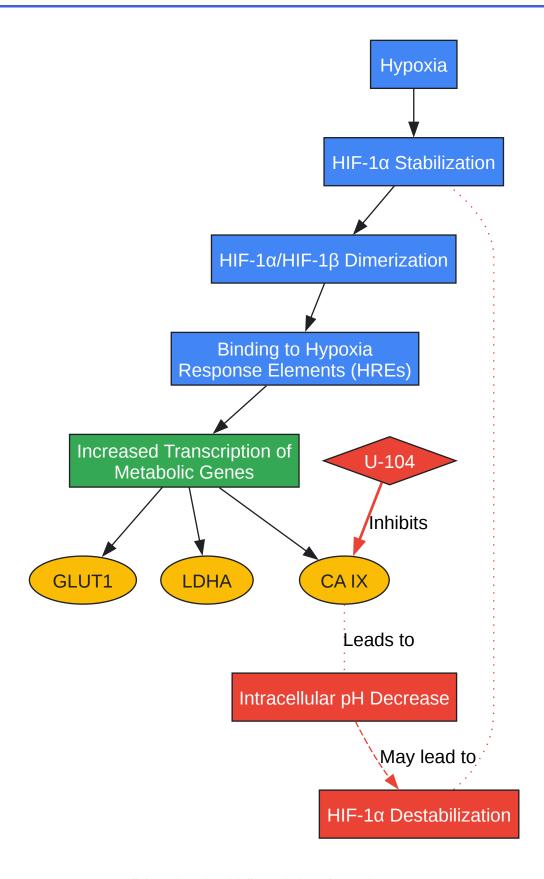




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Caption: Experimental workflow for Seahorse XF analysis with U-104.





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Caption: U-104's potential impact on the HIF-1 α signaling pathway.



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